4-Chloro-2-[2-(pyridin-3-yl)ethoxy]benzoic acid
Overview
Description
“4-Chloro-2-[2-(pyridin-3-yl)ethoxy]benzoic acid” is a chemical compound with the CAS Number: 1275950-89-4 . It has a molecular weight of 277.71 . The IUPAC name for this compound is 4-chloro-2-[2-(3-pyridinyl)ethoxy]benzoic acid . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for “4-Chloro-2-[2-(pyridin-3-yl)ethoxy]benzoic acid” is 1S/C14H12ClNO3/c15-11-3-4-12 (14 (17)18)13 (8-11)19-7-5-10-2-1-6-16-9-10/h1-4,6,8-9H,5,7H2, (H,17,18) . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
“4-Chloro-2-[2-(pyridin-3-yl)ethoxy]benzoic acid” is a powder at room temperature . The molecular weight of this compound is 277.71 . Unfortunately, specific physical and chemical properties such as boiling point, melting point, and density were not found in the search results.Scientific Research Applications
Solid-State Versatility of Molecular Salts/Cocrystals
The study by Oruganti et al. (2017) discusses the solid-state versatility of molecular salts/cocrystals of 2-Chloro-4-nitrobenzoic acid, which shares a structural similarity with 4-Chloro-2-[2-(pyridin-3-yl)ethoxy]benzoic acid. It highlights the synthesis of molecular salts with pyridyl and benzoic acid derivatives using a crystal engineering approach. The occurrence of weak halogen bonds in the presence of strong hydrogen bonds was investigated, underscoring the significance of halogen bonds in these crystal structures. Such insights could be relevant for understanding the structural characteristics and interactions in crystals containing 4-Chloro-2-[2-(pyridin-3-yl)ethoxy]benzoic acid (Oruganti et al., 2017).
Synthesis of N-(2-Aminophenyl)-4-[N-(pyridinyl-3-methoxycarbonyl) Aminomethyl] Benzamide
Li Bo-yu (2003) discusses the synthesis of a compound that involves 4-[N-(pyridinyl-3-methoxy-carbonyl) aminomethyl] benzoic acid as an intermediate. This research is relevant for understanding the chemical synthesis routes involving compounds structurally similar to 4-Chloro-2-[2-(pyridin-3-yl)ethoxy]benzoic acid and could provide insights into the potential reactivity and applications of such compounds in various chemical syntheses (Li Bo-yu, 2003).
Polymorphic Phases of Supramolecular Liquid Crystal Complexes
The study by Alamro et al. (2021) explores the thermal and mesomorphic properties of new supramolecular complexes that involve components structurally related to 4-Chloro-2-[2-(pyridin-3-yl)ethoxy]benzoic acid. The research delves into the impact of halogen substitution on the mesomorphic properties of these complexes, providing insights into the potential applications of similar compounds in the field of materials science, specifically in the design and development of liquid crystal complexes (Alamro et al., 2021).
Safety And Hazards
The safety information available indicates that this compound may be harmful if swallowed, in contact with skin, or if inhaled . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
4-chloro-2-(2-pyridin-3-ylethoxy)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3/c15-11-3-4-12(14(17)18)13(8-11)19-7-5-10-2-1-6-16-9-10/h1-4,6,8-9H,5,7H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEFDGGWYVIELBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CCOC2=C(C=CC(=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-[2-(pyridin-3-yl)ethoxy]benzoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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